Polyacrylonitrile

Catalog No.
S1484305
CAS No.
25014-41-9
M.F
C3H3N
CH2=CH-CN
H2C(CH)CN
C3H3N
M. Wt
53.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyacrylonitrile

CAS Number

25014-41-9

Product Name

Polyacrylonitrile

IUPAC Name

prop-2-enenitrile

Molecular Formula

C3H3N
CH2=CH-CN
H2C(CH)CN
C3H3N

Molecular Weight

53.06 g/mol

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2

InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N

SMILES

C=CC#N

Solubility

10 to 50 mg/mL at 70.9° F (NTP, 1992)
1.40 M
In water, 7.45X10+4 mg/L at 25 °C
Very soluble in ethanol, acetone, benzene, ether
Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene.
SOL IN DIMETHYLSULFOXIDE, DIMETHYLACETAMIDE, DIMETHYLFORMAMIDE
SOL IN MALEIC ANHYDRIDE, NITRILES, NITROPHENOLS, ETHYLENE CARBONATE, HOT BUTYROLACTONE; INSOL IN ALC, ACETONE, BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER
Solubility in water, g/100ml at 20 °C: 7
7%

Synonyms

POLYACRYLONITRILE;2-Propenenitrile,homopolymer;acl1050;acrylonitrile,polymers;acrylonitrilehomopolymer;acrylonitrilepolymer;biospal1200s;biospal1800s

Canonical SMILES

C=CC#N
  • High thermal stability: PAN can withstand high temperatures without melting or decomposing, making it suitable for applications requiring heat resistance, such as in filtration membranes .
  • Chemical resistance: PAN exhibits resistance to various chemicals, including acids, bases, and solvents, allowing its use in challenging environments like wastewater treatment and chemical separations .
  • Mechanical strength: PAN possesses good mechanical strength and elasticity, making it suitable for applications requiring high durability, such as in fiber-reinforced composites and filtration media .

Here are specific areas where PAN is utilized in scientific research:

Precursor for Carbon Fibers

PAN serves as the primary precursor for the production of high-performance carbon fibers. When subjected to specific heat treatment processes, PAN undergoes a series of chemical reactions, losing nitrogen and hydrogen while retaining the carbon backbone. This results in the formation of strong, lightweight, and highly versatile carbon fibers with exceptional mechanical properties and thermal conductivity. These carbon fibers find applications in various fields, including aerospace, automotive, and sporting goods .

Adsorbent for Water Treatment

PAN's ability to adsorb various pollutants and its high surface area make it a promising material for water treatment applications. Research explores the use of PAN-based membranes and fibers for removing heavy metals, organic contaminants, and dyes from water sources .

Electrolyte Material

PAN-based polymer electrolytes are being investigated for their potential application in rechargeable lithium batteries. These electrolytes offer advantages like good mechanical stability and improved ionic conductivity at room temperature, potentially leading to the development of more efficient and safer batteries .

Other Applications

PAN is also explored in various other scientific research fields, including:

  • Sensor development: PAN's ability to interact with specific molecules makes it a potential candidate for developing sensors for various applications, including environmental monitoring and medical diagnostics .
  • Nanofiber production: PAN can be used to produce nanofibers with unique properties, such as high surface area and controlled pore size, leading to potential applications in drug delivery, filtration, and tissue engineering .

Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32°F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas.
Liquid
COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless to pale-yellow liquid with an unpleasant odor.
Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]

Color/Form

Clear, colorless liquid at room temperature
Colorless to pale-yellow liquid
WHITE FIBER

XLogP3

0.2

Boiling Point

171 °F at 760 mm Hg (EPA, 1998)
77.3 °C
77.2 °C
77 °C
171°F

Flash Point

32 °F (EPA, 1998)
-5 °C (23 °F) - closed cup
32 °F(0 °C)(open cup)
-1 °C c.c.
30°F

Vapor Density

1.9 (EPA, 1998) (Relative to Air)
1.83 (Air = 1)
Relative vapor density (air = 1): 1.8

Density

0.8004 at 77 °F (EPA, 1998)
0.8007 at 25 °C
1.14-1.17
Relative density (water = 1): 0.8
0.81

LogP

0.25 (LogP)
log Kow = 0.25
0.25

Odor

Practically odorless, or with a very slight odor of peach kernels
Sweet odor
Irritating odor
Unpleasant odor
Onion, garlic, pungent

Melting Point

-116 °F (EPA, 1998)
-83.5 °C
-83.51 °C
-84 °C
-116°F

UNII

MP1U0D42PE

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Acrylonitrile is a clear, colorless or pale-yellow liquid at room temperature. It has a sweet, sharp odor like onion or garlic. It is soluble in water. USE: Acrylonitrile is an important commercial chemical. It is used to make acrylic fibers, plastics, synthetic rubber and acrylonitrile/butadiene/styrene (ABS) resins. It is no longer used in beverage bottles or as a fumigant. EXPOSURE: Workers that use acrylonitrile may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air, smoking cigarettes and using auto and home maintenance products that contain acrylonitrile. If acrylonitrile is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is expected to build up in fish. RISK: Acrylonitrile is a skin, eye, nose, and lung irritant in humans. Scaly skin rashes, burns, and blisters have occurred with direct skin contact. Shortness of breath, racing heartbeat, headache, sneezing, nose bleeds, nausea, vomiting, dizziness, impaired judgement, and convulsions have been reported following exposure to high air levels. Deaths have been reported in cases of very high and prolonged inhalation exposure. Deaths have been reported in children at air concentrations that only cause respiratory and eye irritation in adults. Birth defects (malformations) and decreased offspring weight and length were reported in laboratory animals exposed to acrylonitrile during pregnancy. Infertility and abortion were not observed when laboratory animals were exposed to acrylonitrile over several generations. However, decreased offspring survival after birth was observed when nursing mothers were exposed to acrylonitrile. Increased incidences of lung cancer have been reported in workers exposed to acrylonitrile, but it is not clear if acrylonitrile was the main (or only) chemical exposure associated with tumor formation (e.g., smoking, simultaneous exposure to other chemicals, etc.). Cases of prostate, stomach, and brain cancer and cancers of the lymph system have also been reported in acrylonitrile workers, but data inadequate to define a clear link between exposure and tumor formation. In laboratory animals, tumors in the brain and spinal cord, stomach and intestines, tongue, mammary glands, skin, and a gland in the ear in rodents (Zymbal Gland) have developed in laboratory animals following lifetime exposure to acrylonitrile in drinking water or air. The International Agency for Research on Cancer program and the U.S. EPA IRIS have determined that acrylonitrile is a possible human carcinogen based on inadequate evidence of cancer in humans but sufficient evidence of cancer in laboratory animals. The U.S. National Toxicology Program 14th Report on Carcinogens has determined that acrylonitrile is reasonably anticipated to be a human carcinogen based on sufficient evidence of cancer in animals. (SRC)

Pharmacology

Acrylonitrile is a colorless, volatile liquid with a pungent, onion-like odor. Acrylonitrile is widely used in industry to produce rubber, resins, plastics, elastomers and synthetic fibers and to manufacture carbon fibers used in aircraft, defense and aerospace industries. Exposure to acrylonitrile irritates the mucous membranes and causes a headache, nausea, dizziness, impaired judgment, difficulty breathing, limb weakness, cyanosis, convulsions and collapse. Acrylonitrile is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing lung and prostate cancer. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo.
The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-.
Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats.
Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile.
Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.

Vapor Pressure

100 mm Hg at 73.4 °F (EPA, 1998)
108.49 mmHg
109 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 11.0
83 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

The major impurity is water, which is usually present at a maximum of 0.5%.
Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.

Other CAS

107-13-1
25014-41-9
63908-52-1

Associated Chemicals

Acrylonitrile polymers acrylic fibers;63231-45-8
Acrylonitrile-Cellulose Copolymer;37243-36-0

Wikipedia

Acrylonitrile

Biological Half Life

/Acrylonitrile has a/ half-life in /bluegill/ tissue between 4 and 7 days.

Use Classification

Hazardous Air Pollutants (HAPs)
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Fire Hazards -> Carcinogens, Teratogens, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Acrylonitrile is produced commercially by the catalytic vapor-phase propylene ammoxidation process developed by SOHIO. ... The commercial process uses a fluidized bed reactor in which propylene, ammonia, and air contact a solid catalyst at 400-510 °C and 50-200 kPa gauge. The process uses a stoichiometric excess of ammonia and oxygen (as air). It is a single-pass process with about 98% conversion of propylene that typically consumes about 1.1 kg of propylene per kilogram of acrylonitrile produced or less with the recent generations of highly selective catalysts.
OBTAINED BY POLYMERIZING ACRYLONITRILE.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Organic fiber manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
2-Propenenitrile: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Fumigant formulations containing acrylonitrile with names Acrylon, Carbacryl, Fumigrain, Ventox, and ENT-54 are no longer manufactured in the United States.
Neat acrylonitrile is generally stabilized against polymerization with trace levels of hydroquinone monomethyl ether and water.
... CAN BE DRY SPUN, OWING TO ITS SOLUBILITY IN SOME SOLVENTS ... RESULTANT FIBERS (ORLON, CRYLOR, DRALON) HAVE MECHANICAL STRENGTH WHICH CAN REACH 50 KG/SQ MM ... .
... MAY ALSO BE WET-SPUN BY EXTRUDING JETS FROM SPINNERETS INTO COAGULATING BATH CONTAINING GLYCEROL. FIBERS ARE STRETCHED & ARE EITHER MARKETED AS FILAMENT YARN OR ARE CUT UP INTO STAPLE FIBER.
... ORLON PROSTHESIS WAS EXAMINED OVER 2 YR AFTER SURGICAL INTERVENTION, & APPEARED PRACTICALLY INTACT.
HAS BEEN TESTED AS SOIL CONDITIONER. CHEMICALLY INERT.
For more General Manufacturing Information (Complete) data for POLYACRYLONITRILE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 1604, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: acrylonitrile; Matrix: air; Detection Limit: 1 ug/sample.
Method: OSHA 37; Procedure: gas chromatography using a nitrogen/phosphorus detector; Analyte: acrylonitrile; Matrix: air; Detection Limit: overall procedure 0.01 ppm (0.026 mg/cu m); reliable quantitation limit 0.3 ppm (0.66 mg/cu m).
Method: EPA-EAD 603; Procedure: gas chromatography with flame ionization detection; Analyte: acrylonitrile; Matrix: municipal and industrial discharges; Detection Limit: 0.5 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: acrylonitrile; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for Acrylonitrile (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A GC method for determining acrylonitrile in rat plasma at ng levels is described.
Acrylonitrile was determined in blood & urine of workers by headspace GC on chromosorb 102 with nitrogen as carrier gas. Detection limit was 0.05 ug/mL; std deviation was 5%.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Light sensitive. Storage class (TRGS 510): Flammable liquids.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Isolate from alkalies and oxidizing materials. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Outside or detached storage is preferred. Do not store uninhibited acrylonitrile.

Interactions

Pre-treatment with cyanide was found to greatly enhance the toxicity of acrylonitrile, and to cause a three-fold increase in the cyanide level in the blood of treated rats.
Rats chronically exposed to acrylonitrile (ACN) have shown a dose-dependent increase in the incidence of astrocytomas in the brain. The mechanism(s) by which ACN induces cancer in rodents has not been established. ACN does not appear to be directly genotoxic in the brain and thus a nongenotoxic mode of action has been proposed. Inhibition of gap junctional intercellular communication (GJIC) has been shown to be a property of many nongenotoxic carcinogens. The present study examined the effects of ACN on GJIC in a rat astrocyte transformed cell line, DI TNC1 cells (a target cell for ACN carcinogenicity) and primary cultured hepatocytes (a nontarget cell for ACN carcinogenicity). ACN inhibited GJIC in rat astrocytes in a dose-dependent manner. Inhibition of GJIC was observed following 2 h treatment with 0.10 mmol/L and 1.00 mmol/L ACN. However, in primary cultured hepatocytes, ACN exposed did not result in inhibition of GJIC even after 48 h of continued treatment. In the astrocytes, GJIC inhibition plateaued after 4 h of treatment and remained blocked throughout the entire experimental period examined. Inhibition of GJIC in DI TNC1 cells was reversed by removal of ACN from the culture medium after 4 or 24 h of treatment. Cotreatment of astrocytes with vitamin E reduced the effect of ACN-induced inhibition of GJIC. Similarly, inhibition of GJIC was prevented by treatment with 2-oxothiazolidine-4-carboxylic acid (OTC), a precursor of glutathione synthesis. Decreasing cellular glutathione by treatment with buthionine sulfoxamine alone (without ACN) did not affect GJIC in astrocytes. Collectively, these results demonstrate that treatment with ACN caused a selective inhibition of GJIC in rat DI TNC1 astrocytes (the target cell type), but not in rat hepatocytes (a nontarget tissue). Inhibition of GJIC in astrocytes was reversed by treatment with antioxidants and suggests a potential role for oxidative stress in ACN-induced carcinogenesis.
Some of the more striking expressions of toxicity are the tremors and seizures observed approximately 100 min after exposure of rats to an acutely toxic dose of acrylonitrile (AN). ... For AN, at least two chemical entities could produce these toxic effects, namely the parent AN molecule, the metabolically-released cyanide, or both. Which of these two agents is responsible for each of the symptoms of acute intoxication is not known. To help dissect the toxicity, it was anticipated that an effective inhibitor of the oxidative metabolism of AN to cyanide could help ... to understand which toxic symptoms might be associated with each agent. Three inhibitors of oxidative metabolism were tested, namely SKF-525A, 1-benzylimidazole and metyrapone and one alternative substrate, ethanol. As compared to SKF-525A and metyrapone, both 1-benzylimidazole and ethanol were highly effective in reducing blood cyanide levels to insignificant levels in rats treated with an LD90 dose of AN. In addition, both agents abolished the early seizure activity, suggesting that this first phase of seizures is due to cyanide and not the parent molecule. 1-Benzylimidazole did not prevent the severe clonic convulsive phase preceding death, suggesting that these terminal convulsions are due to the toxic effects of the parent AN molecule. The CNS depressant ethanol was only partially effective in attenuating the terminal convulsions. None of these agents affected the incidence of AN-induced mortality, clearly establishing that, even in the absence of cyanide, the parent AN molecule is acutely toxic. The partial effectiveness of ethanol suggested that anticonvulsants might be of benefit. Both phenobarbital and phenytoin protected rats from both the early and terminal convulsions, while valproic acid was ineffective. These effects were not related to a reduction in blood cyanide levels but rather due to their inherent anticonvulsant activity.
Hydrogen cyanide and carbon monoxide enhance acrylonitrile toxicity in experimental animals.
... For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Brominated flame retardants extraction from waste electrical and electronic equipment-derived ABS using supercritical carbon dioxide

Layla Gripon, Imane Belyamani, Benoît Legros, Karine Seaudeau-Pirouley, Eric Lafranche, Laurent Cauret
PMID: 34218064   DOI: 10.1016/j.wasman.2021.06.020

Abstract

Persistent organic pollutants such as brominated flame retardants represent a major problem in the end-of-life of polymer materials. This study investigates the extraction of brominated flame retardants (BFR) from real waste electrical and electronic equipment (WEEE) using supercritical carbon dioxide (sc-CO
). Sc-CO
is a non-toxic solvent which possesses intermediate properties between liquids and gases which confer it high diffusivity and solubility. A batch of WEEE-derived acrylonitrile-butadienestyrene (ABS) was first characterized to determine its bromine and BFR composition which was found to be four times higher than the regulation limit set in 2019. Then, different parameters of the sc-CO
process such as temperature, pressure, granulometry and the use of a co-solvent were studied to estimate the effect of each one on the BFR extraction efficiency. With the view to determine the recyclability of the treated polymer, the impact of the extraction process on the polymer material was also studied by Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) and Size Exclusion Chromatography (SEC). The extraction process performed on <500 µm particle size sample at 40 °C and 500 bars during 6 h and using ethanol as a co-solvent allowed to remove 43.5 ± 0.9% of bromine, which was the maximum extraction rate obtained. Sc-CO
extraction was found to be an efficient technique to remove tetrabromobisphenol A (TBBPA) but the tested conditions did not allow to remove enough polybromodiphenylethers (PBDE) to satisfy the regulation. Sc-CO
process seems to be a promising pre-treatment method prior to mechanical recycling as no degradation effect on the polymer matrix was observed.


The dissipation behavior, household processing factor and risk assessment for cyenopyrafen residues in strawberry and mandarin fruits

Yanjie Li, Jiabin Xu, Xueping Zhao, Hongmei He, Changpeng Zhang, Zhiheng Zhang
PMID: 33964657   DOI: 10.1016/j.foodchem.2021.129925

Abstract

A modified QuEChERS method for determining cyenopyrafen in strawberries, mandarins and their processed products was established with a good linearity (R
> 0.9981), accuracy (recoveries of 83% to 111%) and precision (relative standard deviations of 0.9% to 14%). The limit of quantification (LOQ) was 0.01 mg/kg. Field results showed that the half-lives of cyenopyrafen were 6.8 and 11.8 d in strawberry and mandarin respectively, and that the final residues were within established maximum residue limits (MRLs). The household processing factors (PFs) for cyenopyrafen residues in strawberry and mandarin fruits were also studied: residues increased in strawberry jam (PF 1.51) and mandarin juice (1.31) but decreased in strawberries (0.58) and mandarin pulp (<0.17) after washing and peeling, respectively. A risk assessment showed that the risk from long-term dietary exposures to cyenopyrafen was 73.73%, indicating that consuming these products was unlikely to present a public health concern.


Preparation and Characterization of Wood-Plastic Nanocomposites Based on Acrylonitrile-Butadiene-Styrene

Guixin Zhang, Yanyan Zhang, Jun Yang, Shijuan Li, Weihong Guo
PMID: 33691875   DOI: 10.1166/jnn.2021.19326

Abstract

The new wood-plastic nanocomposites (WPC) based on acrylonitrile-butadiene-styrene (ABS) resin was successfully blended with ABS and poplar flour (PF) through a HAAKE rheomix. The mechanical properties of nanocomposites, except for flexural modulus, were reduced after increasing the PF content. SEM photos show the reduction resulting from weak interfacial adhesion between the PF phase and ABS phase. Higher PF content leads to a low thermal stability and a high water absorption ratio. Different coupling agents (CA) were employed to improve the compatibility between PF and ABS. The results suggest that ABS-g-MAH is more effective than POE-g-MAH, EVA and SEBS. Maleic anhydride (MA) was blended
with PF and ABS as the reactive compatibilizer and mechanical properties of nanocomposites were improved except impact strength.


Household tobacco smoke exposure and acrylonitrile metabolite levels in a US pediatric sample

Shannon Kindilien, Elle Goldberg
PMID: 33609751   DOI: 10.1016/j.etap.2021.103616

Abstract

This study seeks to determine if members of a pediatric (<18 years) sample who have high levels of the urinary volatile organic compound (VOC) metabolite of acrylonitrile, N-Acetyl-S-(2-cyanoethyl)-l-cysteine (CYMA), are significantly more likely to be living in a household with indoor tobacco smoke exposure. A weighted logistic regression was used to compare pediatric participants in the highest quartile of CYMA levels (≥ 4.56 ng/mL) with those whose CYMA levels were not in the highest quartile. 411 pediatric participants were identified in the NHANES data for analysis. Those in the highest quartile of recorded CYMA values were more likely to be living with active indoor smokers (69.35 %) than those who were not in the highest quartile (32.72 %). Having one indoor smoker (adjusted-OR: 2.53, 95 % CI: 1.01-6.34) or 2+ indoor smokers (adjusted-OR: 4.25, 95 % CI: 1.84-9.81) were both associated with a pediatric participant having a CYMA value in the highest quartile.


New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells

Eva Schaller, Andi Ma, Lisa Chiara Gosch, Adrian Klefenz, David Schaller, Nils Goehringer, Leonard Kaps, Detlef Schuppan, Andrea Volkamer, Rainer Schobert, Bernhard Biersack, Bianca Nitzsche, Michael Höpfner
PMID: 33668139   DOI: 10.3390/ijms22052243

Abstract

New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models. Four out of the 14 derivatives were shown to inhibit hepatoma cell proliferation at (sub-)micromolar concentrations with IC
values below that of the clinically relevant multikinase inhibitor sorafenib, which served as a reference. Colony formation assays as well as primary in vivo examinations of hepatoma tumors grown on the chorioallantoic membrane of fertilized chicken eggs (CAM assay) confirmed the excellent antineoplastic efficacy of the new derivatives. Their mode of action included an induction of apoptotic capsase-3 activity, while no contribution of unspecific cytotoxic effects was observed in LDH-release measurements. Kinase profiling of cancer relevant protein kinases identified the two 3-aryl-2-(thien-2-yl)acrylonitrile derivatives
and
as (multi-)kinase inhibitors with a preferential activity against the VEGFR-2 tyrosine kinase. Additional bioinformatic analysis of the VEGFR-2 binding modes by docking and molecular dynamics calculations supported the experimental findings and indicated that the hydroxy group of
might be crucial for its distinct inhibitory potency against VEGFR-2. Forthcoming studies will further unveil the underlying mode of action of the promising new derivatives as well as their suitability as an urgently needed novel approach in HCC treatment.


How Neural Crest Transcription Factors Contribute to Melanoma Heterogeneity, Cellular Plasticity, and Treatment Resistance

Anja Wessely, Theresa Steeb, Carola Berking, Markus Vincent Heppt
PMID: 34071193   DOI: 10.3390/ijms22115761

Abstract

Cutaneous melanoma represents one of the deadliest types of skin cancer. The prognosis strongly depends on the disease stage, thus early detection is crucial. New therapies, including BRAF and MEK inhibitors and immunotherapies, have significantly improved the survival of patients in the last decade. However, intrinsic and acquired resistance is still a challenge. In this review, we discuss two major aspects that contribute to the aggressiveness of melanoma, namely, the embryonic origin of melanocytes and melanoma cells and cellular plasticity. First, we summarize the physiological function of epidermal melanocytes and their development from precursor cells that originate from the neural crest (NC). Next, we discuss the concepts of intratumoral heterogeneity, cellular plasticity, and phenotype switching that enable melanoma to adapt to changes in the tumor microenvironment and promote disease progression and drug resistance. Finally, we further dissect the connection of these two aspects by focusing on the transcriptional regulators MSX1, MITF, SOX10, PAX3, and FOXD3. These factors play a key role in NC initiation, NC cell migration, and melanocyte formation, and we discuss how they contribute to cellular plasticity and drug resistance in melanoma.


Acute acrylonitrile exposure inhibits endogenous H

Bobo Yang, Wenjun Zhao, Changsheng Yin, Yu Bai, Suhua Wang, Guangwei Xing, Fang Li, Jinsong Bian, Michael Aschner, Jiyang Cai, Haifeng Shi, Rongzhu Lu
PMID: 33486070   DOI: 10.1016/j.tox.2021.152685

Abstract

Hydrogen sulfide (H
S) as the third gasotransmitter molecule serves various biological regulatory roles in health and disease. Acrylonitrile (AN) is a common occupational toxicant and environmental pollutant, causing brain and liver damage in mammals. The biotransformation of AN is dependent-upon reduced glutathione (GSH), cysteine and other sulfur-containing compounds. However, the effects of AN on the endogenous H
S biosynthesis pathway have yet to be determined. Herein, we demonstrated that a single exposure to AN (at 25, 50, or 75 mg/kg for 1, 6 or 24 h) decreased the endogenous H
S content and H
S-producing capacity in a dose-dependent manner, both in the cerebral cortex and liver of rats in vivo. In addition, the inhibitory effects of AN (1, 2.5, 5, 10 mM for 12 h) on the H
S content and/or the expression of H
S-producing enzymes were also found both in primary rat astrocytes and rat liver cell line (BRL cells). Impairment in the H
S biosynthesis pathway was also assessed in primary rat astrocytes treated with AN. It was found that inhibition of the cystathionine-β-synthase (CBS)/3-mercaptopyruvate sulfurtransferase (3-MPST)-H
S pathway with the CBS inhibitor or 3-MPST-targeted siRNA significantly increased the AN-induced (5 mM for 12 h) cytotoxicity in astrocytes. In turn, CBS activation or 3-MPST overexpression as well as exogenous NaHS supplementation significantly attenuated AN-induced cytotoxicity. Taken together, endogenous H
S biosynthesis pathway was disrupted in rats acutely exposed to AN, which contributes to acute AN neurotoxicity in primary rat astrocytes.


Explore Compound Types